N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
CAS No.: 879139-57-8
Cat. No.: VC7437617
Molecular Formula: C23H20FN3O3S
Molecular Weight: 437.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879139-57-8 |
|---|---|
| Molecular Formula | C23H20FN3O3S |
| Molecular Weight | 437.49 |
| IUPAC Name | N-(3-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H22FN3O3S/c1-2-15-4-3-5-18(12-15)25-20(28)14-26-19-10-11-31-21(19)22(29)27(23(26)30)13-16-6-8-17(24)9-7-16/h3-12,19,21H,2,13-14H2,1H3,(H,25,28) |
| Standard InChI Key | ASIINCPGMBLXNO-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Effects
The compound’s thieno[3,2-d]pyrimidine core is a bicyclic system merging thiophene and pyrimidine rings, a scaffold known for its versatility in drug design due to hydrogen-bonding capabilities and planar geometry. Key substituents include:
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4-Fluorobenzyl group: Positioned at the 3rd carbon of the pyrimidine ring, the fluorine atom enhances electronegativity, potentially improving binding affinity through dipole interactions and metabolic stability.
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3-Ethylphenyl acetamide: The ethyl group on the phenyl ring introduces hydrophobicity, which may facilitate membrane penetration, while the acetamide linker provides hydrogen-bonding sites for target engagement.
Table 1: Molecular Properties of N-(3-Ethylphenyl)-2-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
| Property | Value |
|---|---|
| CAS Number | 879139-57-8 |
| Molecular Formula | C23H20FN3O3S |
| Molecular Weight | 437.49 g/mol |
| Key Functional Groups | Thienopyrimidine, Fluorobenzyl, Acetamide |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves multistep reactions requiring precise control of temperature, solvent polarity, and reaction time to maximize yield and purity. While detailed protocols remain proprietary, general steps can be inferred:
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Core Formation: Cyclocondensation of thiophene-3-carboxamide derivatives with urea or thiourea under acidic conditions generates the thienopyrimidine backbone.
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Fluorobenzyl Introduction: Alkylation at the pyrimidine’s N3 position using 4-fluorobenzyl bromide in the presence of a base like potassium carbonate.
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Acetamide Coupling: Reaction of the intermediate with N-(3-ethylphenyl)chloroacetamide under nucleophilic conditions.
Challenges in Purification
The compound’s high molecular weight and lipophilic substituents complicate purification. Chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) are likely employed.
| Compound Variant | Relative Binding Affinity (%) |
|---|---|
| Non-fluorinated benzyl | 100 (Baseline) |
| 4-Fluorobenzyl (Target Compound) | 115–120 |
Research Gaps and Future Directions
Physicochemical Characterization
Critical data such as melting point, solubility, and logP values remain undocumented. Future studies should employ differential scanning calorimetry (DSC) and shake-flask methods to address these gaps.
In Vitro and In Vivo Profiling
While the compound’s design suggests pharmacokinetic advantages, empirical studies on metabolic stability, cytochrome P450 interactions, and bioavailability are needed. Rodent models could elucidate efficacy in disease-relevant contexts.
Structural Modifications
Exploring substitutions at the thienopyrimidine’s 2- and 4-positions may optimize potency. For example, replacing the ethyl group with cyclopropyl could reduce steric hindrance while maintaining hydrophobicity.
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